molecular formula C20H23FN2O2 B5716798 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine

Cat. No. B5716798
M. Wt: 342.4 g/mol
InChI Key: ANHZZOAPGWHPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. DFPP exhibits a unique chemical structure that makes it a valuable tool for studying the biochemical and physiological effects of piperazine derivatives.

Mechanism of Action

DFPP exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and cognitive function. DFPP also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling and reward pathways. Additionally, DFPP has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects
DFPP has been shown to exhibit a wide range of biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. DFPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuroplasticity and cognitive function. Additionally, DFPP has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

DFPP has several advantages as a research tool. It exhibits a unique chemical structure that makes it a valuable tool for studying the biochemical and physiological effects of piperazine derivatives. DFPP is also easy to synthesize and purify, making it suitable for large-scale production. However, DFPP has certain limitations as a research tool. It exhibits low solubility in water, which can limit its use in certain experiments. Additionally, DFPP has not been extensively studied in humans, which limits its potential therapeutic applications in clinical settings.

Future Directions

DFPP has several potential future directions for research. In psychiatry, DFPP could be further investigated for its potential therapeutic applications in the treatment of anxiety, depression, and cognitive dysfunction. In neurology, DFPP could be studied for its potential neuroprotective effects against various neurodegenerative diseases. In oncology, DFPP could be investigated for its potential anticancer effects and its ability to sensitize cancer cells to chemotherapy. Additionally, DFPP could be modified to improve its solubility and bioavailability, making it a more effective research tool and potential therapeutic agent.
Conclusion
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a synthetic compound that exhibits a unique chemical structure and potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. DFPP has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DFPP is a valuable research tool that has the potential to improve our understanding of the biochemical and physiological effects of piperazine derivatives and to develop new therapeutic agents for various diseases.

Synthesis Methods

DFPP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(2,4-dimethylphenoxy)acetyl-piperazine with 2-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DFPP. The synthesis method is reproducible and scalable, making it suitable for large-scale production of DFPP.

Scientific Research Applications

DFPP has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, DFPP has been shown to exhibit anxiolytic and antidepressant effects in animal models. It has also been found to improve cognitive function and memory retention in rodents. In neurology, DFPP has been investigated for its neuroprotective effects against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DFPP has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15-7-8-19(16(2)13-15)25-14-20(24)23-11-9-22(10-12-23)18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHZZOAPGWHPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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